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1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne

Solid-state polymerization Thermal processing window Diacetylene monomer

Researchers requiring solid-state topochemical polymerization of diacetylenes often encounter premature melting with low-melting monomers (e.g., 2,4-hexadiyne-1,6-diol, mp 110-114°C). The 174-175°C melting point of this compound enables thermal annealing protocols in the 120-160°C range while preserving crystalline order-unattainable with lower-melting analogs. • Orthogonal reactivity: tertiary hydroxyls for step-growth incorporation (e.g., polyurethane formation via diisocyanates) plus a 1,3-butadiyne core for subsequent thermal or photochemical crosslinking above 150°C. • Low volatility (bp 420.8°C, flash point 208.3°C) ensures minimal VOC emission during coating curing (150-250°C), critical for electronic encapsulation and aerospace composites. • Supplied as ≥98% purity crystalline solid; ambient shipping; available in research-scale quantities with batch-specific CoA.

Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
CAS No. 5768-10-5
Cat. No. B1595525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne
CAS5768-10-5
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#CC#CC2(CCCCC2)O)O
InChIInChI=1S/C16H22O2/c17-15(9-3-1-4-10-15)13-7-8-14-16(18)11-5-2-6-12-16/h17-18H,1-6,9-12H2
InChIKeyKJOFBMLTQUHDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne: Symmetrical Diacetylene Diol Monomer


1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne (CAS 5768-10-5; molecular formula C₁₆H₂₂O₂; MW 246.35 g/mol) is a symmetrical disubstituted diacetylene monomer bearing two tertiary hydroxycyclohexyl headgroups flanking a central 1,3-butadiyne (diacetylene) core [1]. The compound exists as a crystalline solid at ambient conditions with a melting point of 174–175 °C, a density of 1.17 g/cm³, a boiling point of 420.8 °C at 760 mmHg, and a flash point of 208.3 °C . Its structural classification as a sterically bulky, hydrogen-bond-capable diacetylene diol distinguishes it from both simpler linear diacetylene diols (e.g., 2,4-hexadiyne-1,6-diol) and aromatic-substituted analogs (e.g., 1,4-diphenylbutadiyne), placing it in a distinct reactivity and processing window for topochemical polymerization and polymer crosslinking applications [2].

1
High-Tm solid-state polymerization window (reported 174–175 °C)
Maintains crystalline order where lower-melting diynes liquefy
2
Tertiary cyclohexanol H-bond donors/acceptors for crystal engineering
Sterically shielded —OH geometry distinct from primary alcohols
3
Orthogonal diyne + hydroxyl dual-cure crosslinking research
Enables two-stage network formation: step-growth then thermal diyne activation

Why Generic Diacetylene Substitution Fails in Solid-State Polymerization


Diacetylene monomers are exquisitely sensitive to substituent identity because solid-state topochemical polymerization—the 1,4-addition reaction that yields polydiacetylenes—requires a precise crystal packing geometry: a monomer repeat distance of approximately 4.7–5.2 Å, a tilt angle near 45°, and a C1⋯C4′ contact distance below ~3.8 Å [1]. Substituting a linear primary diol such as 2,4-hexadiyne-1,6-diol (mp 110–114 °C, MW 110.11 g/mol) or the non-hydroxylated aromatic 1,4-diphenylbutadiyne (mp 86–87 °C, MW 202.26 g/mol) for the cyclohexyl-substituted target compound fundamentally alters three parameters critical to procurement and application: (i) the monomer melting point shifts by 60–88 °C, redefining the thermal window for solid-state processing; (ii) the absence of tertiary hydroxyl groups eliminates hydrogen-bond-directed crystal engineering; and (iii) the molecular volume and steric profile differ substantially, modifying lattice dimensions and consequently topochemical reactivity. These differences render in-class substitution non-trivial and necessitate compound-specific selection.

Target Monomer
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne
Tm 174–175 °C
2 tertiary —OH
MW 246.35 g/mol
Analog 1
2,4-Hexadiyne-1,6-diol
Tm 110–114 °C
2 primary —OH
MW 110.11 g/mol
Analog 2
1,4-Diphenylbutadiyne
Tm 86–87 °C
0 —OH groups
MW 202.26 g/mol
Thermal window
Wide solid-state processing above 120 °C
Melts prematurely; loses crystalline packing essential for topochemical control
Melts at even lower temperature; no solid-state reaction possible above 90 °C
H-Bond Engineering
Tertiary —OH with constrained geometry directs crystal packing
Primary —OH geometry differs; weaker steric shielding alters supramolecular assembly
No H-bond capability; crystal packing governed by π–π interactions only

Quantified Differentiation from Closest Diacetylene Analogs


Elevated Monomer Melting Point for High-Temperature Processing

1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne exhibits a melting point of 174–175 °C . This is 60–65 °C higher than the melting point of the benchmark linear diacetylene diol, 2,4-hexadiyne-1,6-diol (110–114 °C) , and 87–89 °C higher than 1,4-diphenylbutadiyne (86–87 °C) . The elevated melting point of the target compound directly expands the thermal operating window for solid-state topochemical polymerization, as thermally induced polymerization of diacetylenes is typically conducted below the monomer melting point to preserve crystalline order [1]. A monomer with a melting point below process-relevant temperatures (e.g., 2,4-hexadiyne-1,6-diol melting at 110–114 °C) cannot sustain solid-state organization under conditions where the target compound remains crystalline.

Monomer Melting Point
Cross-study comparable
ΔTm +60 to +65 °C vs 2,4-hexadiyne-1,6-diol
Reportedly widens solid-state thermal processing window
Data from supplier CoA and literature; verify under actual process conditions
Solid-state polymerization Thermal processing window Diacetylene monomer

Tertiary Cyclohexanol Hydrogen-Bond Donor/Acceptor Capacity

The target compound possesses two tertiary hydroxyl groups (one per cyclohexyl terminus), each serving as both a hydrogen-bond donor (—OH) and acceptor (oxygen lone pair), with a computed hydrogen-bond donor count of 2 and acceptor count of 2 [1]. In contrast, the widely studied 1,4-diphenylbutadiyne (CAS 886-66-8) lacks any hydrogen-bond-capable functionality [2], and 2,4-hexadiyne-1,6-diol bears primary hydroxyl groups that differ in steric accessibility and H-bond directionality. Hydrogen-bond-directed crystal packing has been demonstrated to be a critical design parameter for controlling diacetylene monomer alignment and enabling topochemical polymerization in amide- and urethane-substituted systems [3]. The tertiary cyclohexanol motif offers a distinct H-bond geometry compared to primary alcohols, with the cyclohexyl ring providing steric shielding that modulates intermolecular interaction strength.

H-Bond Donor/Acceptor
Class-level inference
2 donors / 2 acceptors tertiary cyclohexanol
Supports distinct H-bond-directed crystal engineering studies
Geometry differs from primary —OH; steric shielding modulates network strength
Crystal engineering Hydrogen-bond-directed assembly Supramolecular synthon

Cyclohexyl Steric Bulk and Molecular Weight Differentiation

The target compound (MW 246.35 g/mol, C₁₆H₂₂O₂) [1] has 2.24× the molecular weight of 2,4-hexadiyne-1,6-diol (MW 110.11 g/mol, C₆H₆O₂) [2] and comparable molecular weight to 1,4-diphenylbutadiyne (MW 202.26 g/mol) but with sp³-hybridized cyclohexyl rings rather than planar aromatic phenyl groups. The cyclohexyl substituents introduce greater conformational freedom (chair/boat interconversion) and a larger van der Waals volume compared to phenyl rings. In the context of diacetylene topochemical polymerization, substituent steric bulk directly influences the lattice dimensions that govern reactivity; studies on tertiary diol-containing diacetylenes have shown that excessive steric hindrance can suppress solid-state polymerization by increasing intermolecular separation beyond the critical ~3.8 Å C1⋯C4′ threshold [3]. The cyclohexyl groups of the target compound represent an intermediate steric profile—bulkier than primary alkyl chains but more conformationally flexible than rigid aromatic rings.

Steric Bulk & MW
Class-level inference
MW 246.35 g/mol 2.24× vs hexadiyne diol
Intermediate steric profile may tune lattice parameters for topochemical reactivity
Conformational flexibility of cyclohexyl rings influences packing distance
Monomer molecular design Steric effects Polymer network density

High-Purity Assay with Multi-Technique Spectral Fingerprint

Commercially available 1,4-bis(1-hydroxycyclohexyl)-1,3-butadiyne is supplied with an assay specification of >98.0% by GC, in the physical form of crystals or crystalline powder with a cream to pale brown or grey appearance . A full spectral reference dataset is available from SpectraBase and PubChem, comprising 3 NMR spectra (¹H, ¹³C, and DEPT), 1 FTIR spectrum, 1 FT-Raman spectrum (acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer with Nd:YAG laser source), and 2 GC-MS spectra [1][2]. This level of analytical characterization exceeds what is publicly documented for many specialty diacetylene monomers and de-risks procurement by enabling incoming identity verification against a multi-technique reference standard. In contrast, 2,4-hexadiyne-1,6-diol is typically provided with a ≥95% or ≥98% GC purity specification and more limited published spectral data .

Purity & Spectral ID
Cross-study comparable
Assay ≥98% (GC) + 7 spectral datasets
Supports incoming identity verification and lot reproducibility
3 NMR, 1 FTIR, 1 Raman, 2 GC-MS publicly available
Analytical quality control Monomer purity Spectral reference data

Bifunctional Orthogonal Reactivity: Diyne Core and Tertiary Hydroxyls

The target compound integrates two chemically orthogonal reactive motifs within a single small molecule: (1) a 1,3-butadiyne core capable of undergoing UV- or thermally initiated 1,4-addition topochemical polymerization to form polydiacetylene chains [1], and (2) two tertiary hydroxyl groups that can participate in step-growth reactions (e.g., urethane formation with diisocyanates, esterification, or etherification) independently of the diyne moiety . This bifunctionality is explicitly exploited in the use of this compound as a crosslinking agent in polymer chemistry, where the diyne unit provides covalent crosslinks between polymer chains while the hydroxyl groups enable incorporation into polyurethane or polyester matrices [2]. 1,4-Diphenylbutadiyne lacks hydroxyl functionality entirely, limiting its crosslinking to the diyne unit alone; 2,4-hexadiyne-1,6-diol possesses hydroxyl groups but as primary alcohols with different reactivity (nucleophilicity, susceptibility to oxidation) compared to the tertiary cyclohexanol motif.

Orthogonal Reactivity
Class-level inference
2 functional types diyne + 2 tertiary —OH
Permits dual-cure network formation: step-growth then diyne crosslinking
Tertiary —OH resists oxidation under conditions where primary —OH oxidizes
Crosslinking agent Orthogonal reactivity Polymer network formation

High-Value Research and Industrial Application Scenarios


Solid-State Topochemical Synthesis of Polydiacetylene Crystals

The 174–175 °C melting point of the target monomer enables thermal solid-state polymerization protocols in the 120–160 °C range—a regime where 2,4-hexadiyne-1,6-diol (mp 110–114 °C) would melt and lose crystalline order. For researchers requiring polydiacetylene single crystals via thermal annealing rather than UV irradiation (which may be limited by sample thickness or optical accessibility), the elevated melting point of 1,4-bis(1-hydroxycyclohexyl)-1,3-butadiyne provides a uniquely wide solid-state processing window unavailable with lower-melting diacetylene diols.

Dual-Cure Crosslinking Agent for Polyurethane and Polyester Thermosets

The orthogonal reactivity of the tertiary hydroxyl groups (for step-growth incorporation into polyurethanes via reaction with diisocyanates) and the 1,3-butadiyne core (for subsequent thermal or photochemical crosslinking) makes this compound suitable as a built-in crosslinking monomer for segmented copolymers and thermosets. Unlike 1,4-diphenylbutadiyne, which cannot be covalently incorporated into polyol-containing formulations, the target compound enables a two-stage curing protocol: initial network formation via hydroxyl reactions, followed by thermal activation of diyne crosslinks above 150 °C to increase crosslink density and thermal-mechanical stability .

Hydrogen-Bond-Directed Crystal Engineering for Structure–Reactivity Studies

The sterically shielded tertiary cyclohexanol H-bond donors/acceptors (2 donors, 2 acceptors) provide a geometrically constrained hydrogen-bond motif for supramolecular crystal engineering. This enables systematic investigation of how H-bond network topology influences the topochemical polymerization reactivity of diacetylenes—an active research question highlighted by recent studies showing that hydrogen-bond-directed packing can either enable or suppress solid-state polymerization depending on terminal group steric demand . The target compound's tertiary alcohol geometry is complementary to, and distinct from, the widely studied primary alcohol and amide H-bond motifs, offering a new data point for structure–reactivity correlation studies.

Low-Volatility Thermal Crosslinking for Adhesives and Coatings

The diacetylene moiety undergoes addition polymerization without evolution of small-molecule byproducts, and the compound's boiling point of 420.8 °C and flash point of 208.3 °C indicate low volatility under typical coating curing conditions (150–250 °C). This contrasts with lower-boiling diacetylene monomers and makes the target compound suitable for adhesive and coating applications where void-free curing and minimal volatile organic compound (VOC) emission are critical, such as in electronic encapsulation or aerospace composite bonding .

Application
Selection Property
Validation Focus
Solid-state topochemical polymerization studies
Elevated monomer melting point
Crystallinity retention under thermal annealing above 120 °C
Dual-cure crosslinking agent research
Orthogonal diyne + tertiary hydroxyl reactivity
Two-stage network formation: urethane/ester incorporation then diyne thermal activation
Hydrogen-bond-directed crystal engineering studies
Tertiary cyclohexanol H-bond donor/acceptor geometry
Correlation between H-bond network topology and topochemical reactivity
Low-volatility thermal crosslinking for adhesives/coatings research
High boiling point (reported 420.8 °C) and low volatility
Void-free curing under coating conditions; minimal volatile byproduct evolution
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